N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 6, linked via a methyl group to an isoxazole-5-carboxamide moiety. The triazine ring contributes to electron-deficient aromaticity, enabling interactions with biological targets, while the dimethylamino groups enhance solubility and modulate electronic properties. The isoxazole-carboxamide moiety may facilitate hydrogen bonding, influencing bioavailability and target binding.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-18(2)11-15-9(16-12(17-11)19(3)4)7-13-10(20)8-5-6-14-21-8/h5-6H,7H2,1-4H3,(H,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMCWOHUINGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions with dimethylamine.
Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction involving appropriate precursors such as hydroxylamine and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The triazine and isoxazole intermediates are then coupled using a suitable linker, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine or isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are compared below:
Physicochemical Properties
- Triazine Derivatives: The target compound’s 4,6-bis(dimethylamino) groups likely increase solubility compared to methoxy/methyl-substituted triazines (e.g., thifensulfuron-methyl), which are more lipophilic and suited for herbicidal activity .
- Isoxazole vs.
- Carboxamide vs. Carbamate : Thiazolylmethylcarbamates () feature hydrolytically labile carbamate groups, whereas the carboxamide in the target compound offers greater metabolic stability .
Research Findings and Gaps
- Triazine Derivatives : Pesticidal triazines (e.g., thifensulfuron-methyl) prioritize substituents that enhance soil adsorption, whereas pharmaceutical triazines (e.g., the target compound) may prioritize solubility and target binding .
- Isoxazole Modifications: highlights that 5-amino-isoxazole derivatives exhibit melting points >200°C, suggesting the target compound may share high thermal stability. However, the carboxamide group could lower the melting point compared to amino-substituted analogs .
- Synthetic Challenges : The methyl linker between triazine and isoxazole may introduce steric hindrance, complicating synthesis compared to simpler triazine-imidazole hybrids () .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a triazine ring and an isoxazole moiety, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 314.34 g/mol. The presence of dimethylamino groups enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Its structure allows for effective binding to specific molecular targets, leading to various biological effects such as:
- Inhibition or activation of enzymatic pathways
- Potential anti-inflammatory effects
- Antimicrobial activity
These interactions can be crucial in drug development and therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Triazine Intermediate : Reacting 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
- Coupling Reaction : The triazine intermediate is then reacted with isoxazole-5-carboxylic acid derivatives under controlled conditions to produce the final compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Activity : A study demonstrated that similar triazine derivatives exhibited effective inhibition against cancer cell lines by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
